Verbenone

Catalog No.
S1790163
CAS No.
18309-32-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbenone

CAS Number

18309-32-5

Product Name

Verbenone

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1

InChI Key

DCSCXTJOXBUFGB-SFYZADRCSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

Isomeric SMILES

CC1=CC(=O)[C@@H]2C[C@H]1C2(C)C

The exact mass of the compound (+)-Verbenone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Verbenone (CAS 18309-32-5) is a naturally occurring bicyclic monoterpene ketone that serves as a critical commercial material in both agricultural semiochemical formulations and advanced organic synthesis [1]. Structurally, it features a highly functionalized pinane framework containing an α,β-unsaturated ketone, which distinguishes its reactivity from saturated analogs like camphor or unoxidized precursors like α-pinene. In industrial procurement, Verbenone is primarily sourced as a high-purity active ingredient for controlled-release anti-aggregation pheromone dispensers used in forestry management, or as an advanced, functionally dense chiral pool building block for the asymmetric total synthesis of complex therapeutics and fine chemicals.

Substituting Verbenone with cheaper chiral pool precursors or alternative anti-aggregation pheromones routinely leads to process inefficiencies or complete application failure. In synthetic workflows, replacing Verbenone with α-pinene necessitates challenging, multi-step allylic oxidations that suffer from poor regioselectivity and low overall yields, negating any initial cost savings [1]. In forestry applications, generic substitution with other repellents like MCH (3-methylcyclohex-2-en-1-one) is biologically ineffective; MCH targets Douglas-fir beetles, whereas Verbenone is the specific biological trigger required to repel mountain pine beetles [2]. Furthermore, Verbenone's specific vapor pressure dictates its release kinetics from polymeric dispensers; substituting it with other volatile terpenes drastically alters the effective field longevity and requires complete dispenser reformulation.

Species-Specific Repellency and Anti-Aggregation Efficacy

In field trapping assays targeting the mountain pine beetle (Dendroctonus ponderosae), generic anti-aggregation pheromones like MCH (3-methylcyclohex-2-en-1-one) fail to inhibit aggregation. Verbenone, however, serves as the specific biological trigger indicating host tissue degradation for this species. Quantitative studies show that Verbenone significantly reduces D. ponderosae trap catches at release rates of 1.8 mg/24 h or greater, whereas MCH provides no significant inhibition for this species[1].

Evidence DimensionTrap catch reduction (Repellency)
Target Compound DataSignificant reduction at ≥1.8 mg/24 h release rate
Comparator Or BaselineMCH (No significant trap catch reduction for D. ponderosae)
Quantified DifferenceComplete divergence in species-specific efficacy (Verbenone active, MCH inactive for mountain pine beetle)
ConditionsLindgren funnel traps in lodgepole pine forests

Procurement for pine forest protection must specify Verbenone, as MCH is biologically inactive against the specific Dendroctonus species that attack pine.

Chiral Pool Synthetic Utility and Direct Functionalization

In the total synthesis of complex terpene natural products, Verbenone provides a distinct advantage over cheaper chiral pool precursors like α-pinene. The presence of an α,β-unsaturated ketone in Verbenone allows for direct stereoselective 1,4-conjugate addition (e.g., copper-mediated vinylation) and enolate chemistry [1]. In contrast, utilizing α-pinene requires multi-step allylic oxidations that suffer from poor regioselectivity and low yields, while saturated analogs like camphor require complex remote C-H functionalization.

Evidence DimensionSynthetic steps to functionalized intermediates
Target Compound Data1-step direct conjugate addition via the enone system
Comparator Or Baselineα-pinene (Requires 2-3 step allylic oxidation with mixed yields)
Quantified DifferenceBypasses low-yielding oxidation steps, directly providing highly functionalized intermediates
ConditionsChiral pool total synthesis of complex terpenes (e.g., taxane cores)

Procuring Verbenone directly bypasses low-yielding oxidative steps required when starting from cheaper α-pinene, significantly shortening synthetic routes and improving overall yield.

Dispenser Release Kinetics and Field Longevity

The efficacy of a semiochemical in the field is heavily dependent on its release kinetics from polymeric dispensers. In comparative field trials using commercial slow-release bubble dispensers, Verbenone demonstrated a stable, predictable exponential decay release profile that maintained effective repellent concentrations over multiple weeks, reducing pest captures by 85–86% [1]. In contrast, alternative repellents like α-farnesene exhibited rapid initial depletion followed by a drop to an ineffective low baseline within two weeks, failing to provide sustained protection [1].

Evidence DimensionField efficacy and release longevity
Target Compound Data85-86% capture reduction with sustained exponential decay release
Comparator Or Baselineα-farnesene (Rapid depletion, ineffective after 2 weeks)
Quantified DifferenceVerbenone maintains >85% repellency over extended periods, whereas α-farnesene fails due to rapid volatility loss
ConditionsField deployment in 2.9 cm commercial slow-release plastic bubble dispensers

Verbenone's specific volatility profile ensures long-term field efficacy without the need for constant dispenser replacement, lowering labor costs in large-scale deployments.

Forest Pest Management and Anti-Aggregation Dispenser Formulation

Directly following from its specific biological activity against Dendroctonus ponderosae and its stable release kinetics, Verbenone is the primary active ingredient for formulating slow-release bubble caps and pouches used in pine forest protection [1]. Unlike MCH, which is restricted to Douglas-fir applications, Verbenone is the required procurement choice for mitigating mountain pine beetle outbreaks. Its predictable vapor pressure allows for the design of dispensers that require only seasonal application, minimizing labor costs.

Chiral Pool Starting Material for Complex Terpene Synthesis

Leveraging its built-in α,β-unsaturated ketone, Verbenone is an ideal chiral pool precursor for the asymmetric total synthesis of complex molecules, including taxane cores and other highly functionalized natural products [2]. By procuring Verbenone instead of cheaper unfunctionalized analogs like α-pinene, synthetic chemists can bypass low-yielding allylic oxidations and immediately perform stereoselective conjugate additions, streamlining the synthetic route and increasing overall process yield.

Flavor, Fragrance, and Essential Oil Standardization

Beyond its use as a semiochemical, Verbenone's distinct aromatic profile and volatility make it a valuable component in the flavor and fragrance industry. Its specific release kinetics, as demonstrated in agricultural dispenser studies[3], also inform its behavior as a top-to-middle note in perfumery and essential oil standardizations (e.g., rosemary oil profiling), where consistent evaporation rates are critical for product reproducibility.

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Heavy Atom Count

11

Density

0.975-0.981

UNII

99S17893UW
IFV46DXC6U

Wikipedia

Verbenone

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)-: ACTIVE

Dates

Last modified: 08-15-2023

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